Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of benzoxepin and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxepin and benzothiophene intermediates, followed by their coupling under specific conditions. For instance, the reaction between 2-aminophenol and aldehydes in the presence of a base like potassium carbonate and an oxidant such as tert-butyl hydroperoxide can yield benzoxepin derivatives . The benzothiophene moiety can be synthesized through cyclization reactions involving thiophene precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxepin or benzothiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., potassium carbonate). Reaction conditions often involve specific solvents like dimethyl sulfoxide (DMSO) or ethanol and may require heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiophene moiety can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
Scientific Research Applications
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of benzoxepin and benzothiophene moieties. This structural feature may confer distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research.
Biological Activity
Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. Its unique structure incorporates a benzoxepine ring and various functional groups, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, including its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is C20H17NO4, with a molecular weight of 335.4 g/mol. Its IUPAC name is methyl 2-[(1-benzoxepin-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The structure includes:
Property | Value |
---|---|
Molecular Formula | C20H17NO4 |
Molecular Weight | 335.4 g/mol |
IUPAC Name | methyl 2-[(1-benzoxepin-4-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI Key | XQVKRNNQYZEIDQ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that compounds in the benzothiophene class exhibit a range of biological activities including:
- Analgesic Effects : Studies have shown that derivatives of tetrahydrobenzothiophenes possess significant analgesic properties. For instance, in experiments using the "hot plate" method on mice, certain derivatives demonstrated analgesic effects that surpassed those of traditional analgesics like metamizole .
- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties. Research has indicated that related compounds exhibit varying degrees of activity against bacterial strains such as Staphylococcus aureus. For example, one study reported minimum inhibitory concentrations (MICs) for several derivatives against resistant strains .
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act by inhibiting specific enzymes involved in pain pathways or bacterial metabolism.
- Receptor Modulation : It could interact with various receptors in the body to modulate physiological responses related to pain and inflammation.
- Chemical Reactivity : The presence of functional groups such as amido and ester enhances its reactivity, allowing it to form complexes with biological targets.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
Study 1: Analgesic Activity
In a study assessing analgesic properties using the "hot plate" method on white mice, it was found that certain derivatives exhibited superior analgesic effects compared to standard drugs .
Study 2: Antimicrobial Efficacy
A comparative analysis of various benzothiophene derivatives revealed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The most active compound showed an MIC value as low as 4 µg/mL against multiple strains .
Study 3: Cytotoxicity Assessment
In evaluating cytotoxicity on human cell lines (A549), one derivative showed no cytotoxic effects at concentrations significantly higher than its MIC, indicating a favorable safety profile for further development .
Properties
Molecular Formula |
C21H19NO4S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
methyl 2-(1-benzoxepine-4-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO4S/c1-25-21(24)18-15-7-3-5-9-17(15)27-20(18)22-19(23)14-10-11-26-16-8-4-2-6-13(16)12-14/h2,4,6,8,10-12H,3,5,7,9H2,1H3,(H,22,23) |
InChI Key |
ZISFCOVDSPGUNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC=C3 |
Origin of Product |
United States |
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